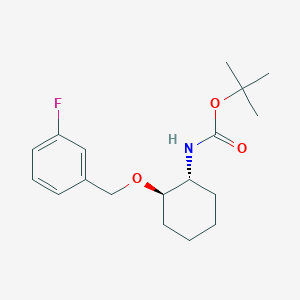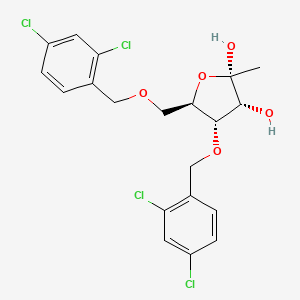
(2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol is a complex organic molecule characterized by its tetrahydrofuran ring structure and multiple dichlorobenzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as a diol or an epoxide.
Introduction of Dichlorobenzyl Groups: The dichlorobenzyl groups are introduced via nucleophilic substitution reactions. This involves reacting the tetrahydrofuran ring with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The methyl group at the 2-position of the tetrahydrofuran ring is introduced through a methylation reaction using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and substitution reactions, as well as advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the dichlorobenzyl groups, potentially converting them to benzyl groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl positions. Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and various alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids at the hydroxyl positions.
Reduction: Formation of benzyl derivatives.
Substitution: Introduction of various alkyl or aryl groups at the dichlorobenzyl positions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving glycosidases and other carbohydrate-processing enzymes.
Medicine
In medicinal chemistry, the compound’s dichlorobenzyl groups suggest potential antimicrobial properties. It may be investigated for its efficacy against various bacterial and fungal pathogens.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol is not fully understood. its interactions with biological molecules likely involve the formation of hydrogen bonds and hydrophobic interactions with target proteins. The dichlorobenzyl groups may also play a role in disrupting microbial cell membranes, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methyltetrahydrofuran-2,3-diol: The parent compound.
(2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-ethyltetrahydrofuran-2,3-diol: A similar compound with an ethyl group instead of a methyl group.
(2S,3R,4S,5R)-4-((2,4-Dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-propyltetrahydrofuran-2,3-diol: A similar compound with a propyl group instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of dichlorobenzyl groups and the tetrahydrofuran ring structure. This combination imparts unique chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C20H20Cl4O5 |
|---|---|
Poids moléculaire |
482.2 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methyloxolane-2,3-diol |
InChI |
InChI=1S/C20H20Cl4O5/c1-20(26)19(25)18(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-19,25-26H,8-10H2,1H3/t17-,18-,19-,20+/m1/s1 |
Clé InChI |
AOKIMKQHBXVQLI-WTGUMLROSA-N |
SMILES isomérique |
C[C@]1([C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O)O |
SMILES canonique |
CC1(C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



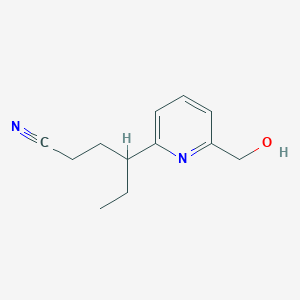
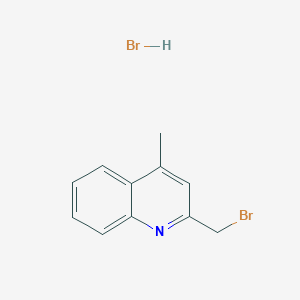

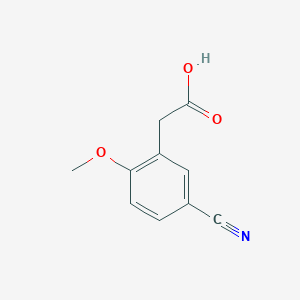
![Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate](/img/structure/B13090981.png)
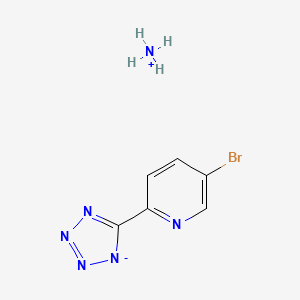

![tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13090997.png)
![(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13091004.png)

